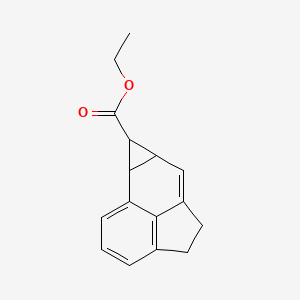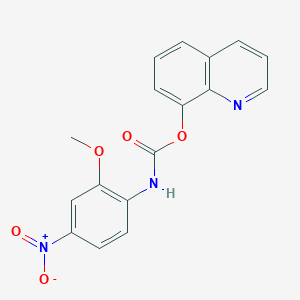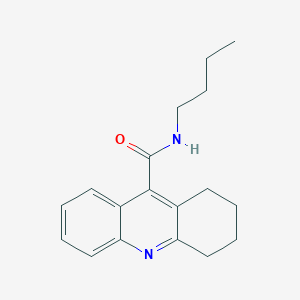
Tribenzylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzylphosphine oxide is an organophosphorus compound with the molecular formula C21H21OP. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its applications in organic synthesis and catalysis.
Preparation Methods
Tribenzylphosphine oxide can be synthesized through various methods. One common synthetic route involves the oxidation of tribenzylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically occurs under mild conditions and yields this compound as the primary product .
In industrial settings, this compound is produced using similar oxidation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Tribenzylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to tribenzylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tribenzylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tribenzylphosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. It acts as a ligand, forming stable complexes with transition metals. These complexes can then undergo various chemical transformations, making this compound a versatile reagent in catalysis and organic synthesis .
Comparison with Similar Compounds
Tribenzylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and triethylphosphine oxide. While all these compounds share similar chemical properties, this compound is unique in its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in coordination chemistry and catalysis .
Similar compounds include:
- Triphenylphosphine oxide
- Triethylphosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine oxide .
Properties
CAS No. |
4538-55-0 |
|---|---|
Molecular Formula |
C21H21OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
dibenzylphosphorylmethylbenzene |
InChI |
InChI=1S/C21H21OP/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
RDLZJCXTAYHYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)






![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)


![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)

